molecular formula C21H22N2O4S B2835644 (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 489425-37-8

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2835644
CAS No.: 489425-37-8
M. Wt: 398.48
InChI Key: SVFRXGLUGZTZMI-GXDHUFHOSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-26-21(25)18-16-8-5-12(2)9-17(16)28-20(18)23-19(24)14(11-22)10-15-7-6-13(3)27-15/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,23,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFRXGLUGZTZMI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=C(O3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=C(O3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its potential therapeutic applications, including antioxidant and antibacterial properties, as well as its synthesis and characterization.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S, with a molecular weight of 436.48 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core substituted with various functional groups that contribute to its biological activity.

Synthesis

The compound is synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes. The reaction conditions typically include the use of catalytic amounts of glacial acetic acid and piperidine in toluene. The resulting products are purified by recrystallization and characterized using spectroscopic methods such as IR, NMR, and mass spectrometry .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using several assays:

  • DPPH Scavenging Activity : The ability to reduce stable free radicals was tested, showing significant scavenging activity.
  • Nitric Oxide Scavenging : The compound demonstrated effective inhibition of nitric oxide production.
  • Lipid Peroxidation Inhibition : It was tested for its ability to inhibit iron-induced lipid peroxidation.
  • Superoxide Scavenging : The compound showed notable activity in scavenging superoxide radicals.

The results indicated that compounds with hydroxyl substituents on the phenyl ring exhibited superior antioxidant activity compared to others without such groups .

Antibacterial Activity

Antibacterial tests were conducted against various bacterial strains, including Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. The compound exhibited varying degrees of antibacterial activity:

  • Zone of Inhibition : Measured in millimeters (mm), indicating the effectiveness against specific bacterial strains.
  • Comparison with Standards : The results were compared with standard antibiotics to evaluate relative effectiveness.

The findings revealed that derivatives with specific substitutions (e.g., 4-dimethylamino) demonstrated the highest antibacterial efficacy .

Case Studies

Recent studies have highlighted specific derivatives of this compound that show promise in clinical applications:

  • Compound H : Exhibited the highest antioxidant activity among tested derivatives due to its sterically hindered phenolic moiety.
  • Compound G : Displayed significant antibacterial effects, correlating with its structural characteristics that enhance interaction with bacterial cell membranes.

Data Summary

CompoundMolecular FormulaMolecular WeightAntioxidant ActivityAntibacterial Activity
HC23H25N2O6S456HighModerate
GC22H23N2O5S426ModerateHigh
FC21H20N2O4S396LowModerate

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